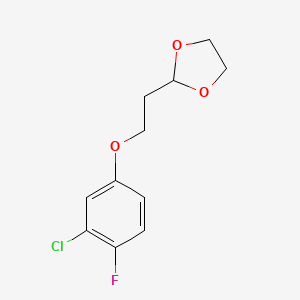

2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3/c12-9-7-8(1-2-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJBEBWAHFZAEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCOC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dioxolane under acidic conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane exhibits potential antimicrobial properties, making it a candidate for drug development aimed at treating infections caused by bacteria and fungi. The structure allows for modifications that could enhance its efficacy against resistant strains.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains chloro and fluorine substituents | Potential antimicrobial |

| 2-(2-(4-Chloro-2-fluorophenoxy)ethyl)-1,3-dioxolane | Similar structure with different halogen placement | Antifungal properties |

| 2-(3-chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | Different alkyl chain but retains dioxolane structure | Insecticidal activity |

Agrochemical Applications

The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The halogen substituents may enhance the bioactivity of the compound against pests while minimizing toxicity to non-target organisms.

Chemical Synthesis

The dioxolane moiety can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of various derivatives. This property is useful in synthetic organic chemistry for creating more complex molecules from simpler precursors.

Case Studies

Recent studies have highlighted the biological activities of compounds related to this compound:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several dioxolane derivatives against common pathogens. The results indicated that derivatives of this compound exhibited significant inhibition zones compared to control groups.

- Insecticidal Properties : Another research focused on the insecticidal properties of similar compounds. Field trials demonstrated that formulations containing derivatives of this dioxolane showed effective pest control without adversely affecting beneficial insects.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on the exact molecular targets and pathways are limited.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, F): Compounds with chloro/fluoro substituents (e.g., 3308-94-9, 1443345-72-9) exhibit enhanced oxidative stability compared to non-halogenated analogs. For example, oxidation of 2-(4-chlorophenyl)-1,3-dioxolane yields 4-chlorobenzoic acid, suggesting similar metabolic pathways for halogenated derivatives . Bromine vs.

Structural Flexibility and Binding :

- Ethyl-linked compounds (e.g., 1443345-72-9, 1443349-96-9) may exhibit stronger binding to proteins due to conformational adaptability, as seen in dioxolane-based inhibitors of human heme oxygenase-1 .

- Direct aromatic attachment (e.g., 133393-02-9) limits flexibility but simplifies synthesis for structure-activity relationship studies .

Metabolic Stability :

- The 1,3-dioxolane ring is prone to enzymatic oxidation, as demonstrated by doxophylline metabolism, where ring-opening produces hydroxyethyl esters . Chloro/fluoro groups in the target compound may slow this process by stabilizing the ring against oxidative attack .

Biological Activity

2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dioxolane ring and a phenoxyethyl group with chlorine and fluorine substitutions, which may enhance its biological interactions.

- IUPAC Name : 2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane

- Molecular Formula : C11H12ClFO3

- Molecular Weight : 246.66 g/mol

- CAS Number : 1443354-15-1

Synthesis

The synthesis of this compound typically involves:

- Reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol.

- Subsequent reaction of this intermediate with 1,2-dioxolane under acidic conditions to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially disrupting cellular processes or inhibiting enzyme functions. The presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and binding affinity to target molecules.

Antimicrobial Properties

Research indicates that derivatives of 1,3-dioxolanes, including compounds similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that various dioxolane derivatives showed excellent antifungal activity against Candida albicans and notable antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | 625–1250 (S. aureus) | Not tested |

| Compound 2 | Significant against S. epidermidis | Significant against C. albicans |

| Compound 3 | Not effective | Not effective |

Case Studies

-

Study on Antimicrobial Efficacy :

A series of new dioxolanes were synthesized and tested for their antibacterial properties against various strains. The results indicated that most compounds exhibited significant activity against S. aureus, with minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL . Additionally, some compounds displayed potent antifungal activity against C. albicans, suggesting their potential as therapeutic agents. -

Comparative Analysis :

In a comparative study of enantiomeric versus racemic structures of similar dioxolanes, it was found that the enantiomers often exhibited different levels of biological activity. This highlights the importance of stereochemistry in the development of effective pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-chloro-4-fluorophenol with a 1,3-dioxolane-containing ethylating agent under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Optimization involves monitoring pH (ideally neutral to slightly basic) and using catalysts like phase-transfer agents to enhance yield. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and 19F NMR) to confirm substituent positions and dioxolane ring integrity.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for research-grade material).

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify C, H, Cl, and F content .

Q. What experimental protocols are used to evaluate the biological activity of this compound?

- Methodological Answer : Standardized antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to reference drugs (e.g., ampicillin, clotrimazole). Cytotoxicity screening via MTT assays on mammalian cell lines ensures selectivity .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent used for compound dissolution). Researchers should:

- Replicate experiments under standardized conditions (e.g., CLSI guidelines).

- Perform dose-response curves to quantify potency.

- Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance. Cross-referencing with structural analogs (e.g., fluorinated dioxolanes) helps identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to enzymes like bacterial topoisomerases or fungal cytochrome P450. Focus on halogen-bonding interactions (Cl/F) and dioxolane ring conformation. Validate predictions with mutagenesis studies or crystallography (if target structures are available) .

Q. How can mechanistic studies elucidate the compound’s degradation pathways under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Identify metabolites via fragmentation patterns. Hydrolysis of the dioxolane ring or cleavage of the ether linkage are likely degradation pathways. Use isotopic labeling (e.g., ¹⁸O) to track reaction intermediates .

Q. What advanced catalytic systems can improve the enantioselective synthesis of this compound?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzyme-mediated asymmetric synthesis (e.g., lipases) can enhance enantiomeric excess (ee). Monitor stereochemistry via chiral HPLC or polarimetry. Computational modeling of transition states aids in catalyst design .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., materials science or environmental chemistry)?

- Methodological Answer : Explore applications as a fluorinated building block in polymer synthesis (e.g., fluorinated polyethers) or as a probe for environmental pollutant detection (e.g., via fluorescence quenching assays). Collaborate with material scientists to characterize thermal stability (TGA/DSC) and electronic properties (UV-vis spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.